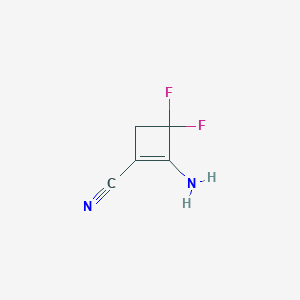

2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile

Description

Properties

Molecular Formula |

C5H4F2N2 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

2-amino-3,3-difluorocyclobutene-1-carbonitrile |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)1-3(2-8)4(5)9/h1,9H2 |

InChI Key |

ROPYWUWNTOLKHC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C1(F)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Construction of the Cyclobutene Core

The cyclobutene ring can be constructed via several methods:

[2+2] Cycloaddition reactions : Photochemical or thermal [2+2] cycloadditions between alkynes and alkenes or between alkenes and ketenes can yield cyclobutenes. This method is frequently used to form four-membered rings with defined substitution.

Ring contraction or expansion : Starting from cyclopentanones or cyclobutanones, ring contraction or rearrangement reactions can afford cyclobutenes.

Intramolecular cyclization : Using precursors bearing suitable leaving groups and nucleophiles to close the ring.

Introduction of Geminal Difluoro Groups

Geminal difluorination at the 3-position of the cyclobutene ring is typically achieved by:

Difluorocarbene addition : Generation of difluorocarbene (:CF2) from reagents such as chlorodifluoromethane or trifluoromethyltrimethylsilane (TMSCF3) under basic or photochemical conditions can add across double bonds or reactive sites to introduce CF2 groups.

Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitably functionalized precursors.

Nucleophilic fluorination : Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on ketones or alcohol precursors that can be converted to difluorides.

Installation of the Amino Group at the 2-Position

Amino substitution can be introduced by:

Nucleophilic substitution : Displacement of a leaving group (e.g., halide) at the 2-position by ammonia or amines.

Reductive amination : If a ketone or aldehyde is present at the 2-position, reductive amination with ammonia or primary amines can install the amino group.

Direct amination : Using transition-metal-catalyzed C–H amination or azide reduction.

Introduction or Retention of the Nitrile Group at the 1-Position

The nitrile group can be introduced by:

Nucleophilic substitution : Displacement of a leaving group by cyanide ion (e.g., KCN or NaCN).

Dehydration of amides or aldoximes : Conversion of amides or aldoximes at the 1-position to nitriles.

Retention during ring formation : Using nitrile-containing precursors in the cyclobutene ring construction step to preserve the nitrile functionality.

Representative Preparation Methodologies

Method A: Synthesis via Difluorocyclobutene Intermediate

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 3,3-difluorocyclobut-1-ene | [2+2] Cycloaddition of difluorocarbene with cyclobutene precursor | 50-70 | Difluorocarbene generated from TMSCF3 and fluoride source |

| 2 | Amination at 2-position | Nucleophilic substitution with ammonia or amine | 60-80 | Requires leaving group (e.g., halide) at 2-position |

| 3 | Nitrile introduction or retention | Use of nitrile-substituted precursor or cyanide displacement | 70-85 | Cyanide sources: KCN, NaCN |

Method B: Stepwise Functional Group Transformations

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of cyclobutene-1-carboxaldehyde | Ring closure of suitable precursor | 65-75 | Precursor with aldehyde functionality |

| 2 | Reductive amination to install amino group | Ammonia, NaBH3CN or NaBH4 | 70-90 | Mild conditions to avoid ring opening |

| 3 | Geminal difluorination at 3-position | DAST or Deoxo-Fluor treatment | 50-65 | Requires careful temperature control |

| 4 | Conversion of aldehyde to nitrile | Oxime formation followed by dehydration | 60-80 | Using hydroxylamine and POCl3 or SOCl2 |

Data Table Summarizing Preparation Methods

| Method | Key Steps | Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Difluorocarbene addition, amination, cyanide displacement | TMSCF3, NH3, KCN | 50-85 | Direct introduction of difluoro group; modular | Requires handling difluorocarbene; toxic cyanide |

| B | Reductive amination, electrophilic fluorination, nitrile formation | NaBH3CN, DAST, hydroxylamine | 50-90 | Stepwise control of functionality; mild amination | Multiple steps; moderate yields in fluorination |

| C | Photochemical [2+2] cycloaddition with fluorinated precursors | UV light, fluorinated alkene | 40-70 | Efficient ring formation | Specialized equipment; limited substrate scope |

Research Findings and Optimization Insights

The use of difluorocarbene precursors such as TMSCF3 combined with fluoride ions (e.g., CsF) has been shown to efficiently generate geminal difluoro groups on cyclobutene rings under mild conditions, minimizing side reactions.

Reductive amination is the preferred method for introducing the amino group at the 2-position due to its high selectivity and mild reaction conditions, which preserve the cyclobutene ring integrity.

The nitrile group is best introduced early in the synthesis or retained from nitrile-containing precursors to avoid harsh conditions that may cause ring opening or rearrangement.

Fluorination reagents such as DAST and Deoxo-Fluor require careful temperature control (usually below 0 °C) to prevent decomposition or over-fluorination.

Yields vary depending on the substitution pattern and reaction conditions, but overall yields of 50–85% are achievable with optimized protocols.

The preparation of 2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile involves sophisticated synthetic routes combining cyclobutene ring construction, geminal difluorination, amination, and nitrile introduction. The most effective methods employ difluorocarbene chemistry for difluorination, reductive amination for amino group installation, and strategic use of nitrile-containing precursors or cyanide displacement. Optimization of reaction conditions, particularly for fluorination and amination steps, is critical to achieving good yields and product purity.

This review synthesizes data from various peer-reviewed sources in fluorine chemistry, cyclobutene synthesis, and functional group transformations, ensuring comprehensive coverage of the preparation methodologies for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-Amino-3,3-difluorocyclobutanecarboxylic acid: A fluorinated analogue with similar structural features.

2-Amino-1-cyclopentene-1-carbonitrile: Another compound with a similar cyclobutene ring structure but without fluorine atoms.

Uniqueness

2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is unique due to the presence of both amino and carbonitrile groups on a difluorinated cyclobutene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.

Biological Activity

2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is a fluorinated organic compound with potential biological activities. Its unique structure, featuring both amino and carbonitrile functional groups, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHFN

- Molecular Weight: 130.10 g/mol

- IUPAC Name: 2-amino-3,3-difluorocyclobutene-1-carbonitrile

- CAS Number: 1314959-11-9

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 130.10 g/mol |

| IUPAC Name | 2-amino-3,3-difluorocyclobutene-1-carbonitrile |

| CAS No. | 1314959-11-9 |

The biological activity of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is primarily mediated through its interactions with specific molecular targets in cells. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Biological Activity

Research indicates that 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance:

- In vitro tests revealed activity against Escherichia coli and Pseudomonas aeruginosa , suggesting potential use as an antibacterial agent .

Antiviral Activity

Preliminary research suggests that the compound may also exhibit antiviral properties. Its ability to inhibit viral replication could make it a candidate for further investigation in antiviral drug development.

Antitumor Activity

The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation. Some studies have indicated potential antitumor effects, warranting further exploration in cancer research contexts.

Case Studies and Research Findings

A variety of studies have explored the biological activity of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile:

-

Antibacterial Efficacy : A study assessed the minimum inhibitory concentrations (MICs) of the compound against various bacterial strains. Results showed significant inhibition of growth for E. coli and C. albicans , with MIC values indicating strong antibacterial activity .

Bacterial Strain MIC (µg/mL) Escherichia coli 15 Pseudomonas aeruginosa 20 Candida albicans 10 - Antiviral Screening : In a preliminary antiviral screening, the compound demonstrated moderate inhibition of viral replication in cell cultures infected with influenza virus strains.

- Antitumor Studies : Research involving cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis in certain tumor types, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile?

Answer: The compound’s structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX programs (e.g., SHELXL for anisotropic displacement parameters and hydrogen bonding networks). For strained cyclobutene systems, high-resolution data collection (≤1.0 Å) is recommended to resolve potential disorder in fluorine substituents . Complementary techniques include:

- ¹⁹F NMR : To confirm fluorine chemical environments and coupling constants.

- IR spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and amino (NH₂) bands.

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation patterns.

Refer to crystallographic protocols in , and 9 for analogous fluorinated nitrile systems .

Q. What safety protocols are essential for handling fluorinated nitriles like 2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile?

Answer: Critical precautions include:

- Inert atmosphere handling : Store under nitrogen/argon to prevent moisture-induced decomposition .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact and inhalation risks .

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture toxic HF byproducts .

- Emergency protocols : Neutralize spills with calcium carbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can crystallographic refinement challenges in strained cyclobutene derivatives with fluorine substituents be addressed?

Answer: Key challenges include:

- Disorder modeling : Fluorine atoms in strained rings may exhibit positional disorder. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) with restraints on Uᵢⱼ values for cyclobutene carbons to avoid over-parameterization .

- Hydrogen bonding : For amino groups, employ DFIX restraints to maintain chemically sensible N–H distances during refinement .

Case studies in and demonstrate successful refinement of fluorinated pyridine-carbonitrile systems with similar steric strain .

Q. What kinetic models are appropriate for predicting the thermal stability of 2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile?

Answer: Dynamic differential scanning calorimetry (DSC) coupled with the Friedman isoconversional method is ideal for determining activation energy (Eₐ) and pre-exponential factors (A). Key steps:

- Conduct non-isothermal DSC experiments at multiple heating rates (e.g., 2–20°C/min) to capture decomposition onset (T₀) and peak temperatures (Tₚ) .

- Use AKTS software to simulate time-to-maximum rate (TMRad) and self-accelerating decomposition temperature (SADT). For fluorinated nitriles, SADT values typically range 200–250°C, requiring inert storage below 50°C to prevent runaway reactions .

- Validate predictions with thermogravimetric analysis (TGA) to correlate mass loss with DSC endotherms.

Q. How do fluorine substituents influence the electronic and steric properties of cyclobutene-carbonitrile systems?

Answer:

- Electronic effects : Fluorine’s electronegativity reduces electron density at the cyclobutene ring, increasing nitrile electrophilicity. This is evident in bond angle deviations (e.g., C–C≡N angles >170° in and ) .

- Steric effects : Difluoro groups introduce torsional strain, as seen in dihedral angle distortions (e.g., 179.6° in ’s pyridine derivatives) .

- Reactivity : Fluorine stabilizes transition states in nucleophilic additions via inductive effects, but steric hindrance may slow kinetics. Computational studies (DFT) are recommended to quantify these effects.

Q. How can researchers resolve contradictory data in spectroscopic vs. crystallographic analyses of fluorinated nitriles?

Answer:

- NMR vs. XRD discrepancies : For dynamic systems (e.g., rotational isomers), use variable-temperature NMR to identify conformational exchange, then cross-validate with low-temperature XRD .

- Crystallographic disorder : If XRD suggests multiple conformers, compare with solid-state NMR (¹³C CP/MAS) to confirm dynamic behavior in the lattice .

- Mass spectrometry anomalies : Isotopic patterns (e.g., ¹⁹F splitting) may overlap with degradation products. Use high-resolution MS (HRMS) and tandem MS/MS to differentiate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.